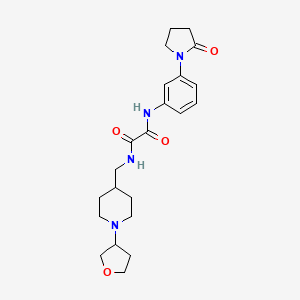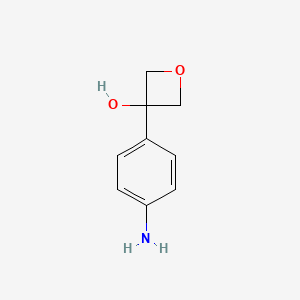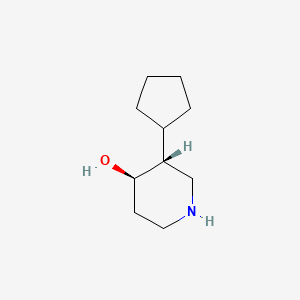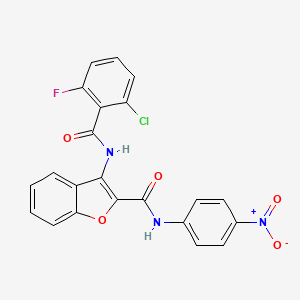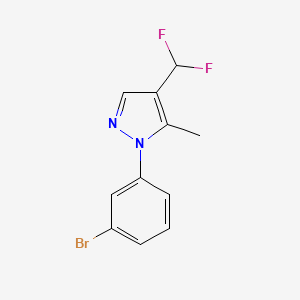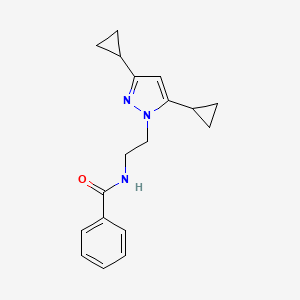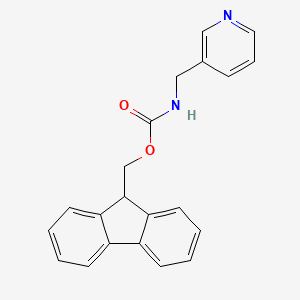![molecular formula C17H20FN5OS B2941118 5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-41-9](/img/structure/B2941118.png)
5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H20FN5OS and its molecular weight is 361.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research into triazole derivatives, including those structurally related to the compound , has shown that these molecules can possess significant antimicrobial properties. For example, the synthesis and evaluation of various 1,2,4-triazole derivatives have demonstrated good to moderate antimicrobial activities against a range of microorganisms (Bektaş et al., 2007). These findings suggest the potential utility of such compounds in developing new antimicrobial agents.
Pharmacokinetics and Conjugation Studies
Studies involving the pharmacokinetics of compounds structurally similar to the mentioned chemical have highlighted their potential in enhancing the effectiveness of therapeutic regimens. For instance, a comparative study of the pharmacokinetics of levofloxacin and triazavirine, along with a novel conjugate obtained from their combination, showed improved bioavailability and reduced elimination rates, indicating the potential for improved therapy efficacy with reduced dosing frequency (Блаженникова et al., 2015).
Analgesic Applications
The structural analysis and characterization of compounds containing the piperazine moiety have led to insights into their potential analgesic applications. For example, the structural characterization of certain isothiazolopyridines has provided a foundation for understanding the molecular basis of their analgesic properties (Karczmarzyk & Malinka, 2008).
Antitumor Activity
Research into triazole derivatives has also extended into the exploration of their antitumor activities. Synthesis and biological activity studies of new fused 1,2,4-triazole derivatives have identified compounds with moderate to excellent growth inhibition against various cancer cell lines, highlighting the potential of these molecules as antitumor agents (Bhat et al., 2009).
Synthesis and Chemical Characterization
The synthesis of novel triazole analogues and their evaluation for biological activities, such as antibacterial activity, further exemplifies the wide-ranging applications of these compounds in scientific research (Nagaraj et al., 2018). Such studies contribute to the ongoing exploration of triazole derivatives for various therapeutic and industrial applications.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structure of the compound and its similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of functional groups such as the piperazine ring and the fluorophenyl group could potentially influence the compound’s pharmacokinetic properties, including its solubility, absorption, distribution, metabolism, and excretion .
Result of Action
Similar compounds have been found to exhibit inhibitory activity against various targets , suggesting that this compound could potentially have a similar effect.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol in laboratory settings .
Dosage Effects in Animal Models
No studies have been conducted to determine the dosage effects of this compound in animal models .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied .
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-5-3-4-6-13(12)18)22-9-7-21(2)8-10-22/h3-6,14,24H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDTXCMMKSSLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(difluoromethoxy)phenyl]-1-hydroxy-1H-1,2,3-benzotriazole-6-sulfonamide](/img/structure/B2941035.png)
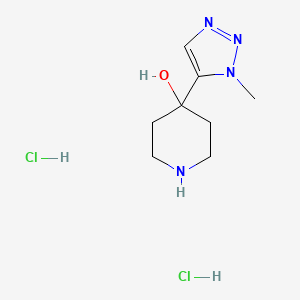
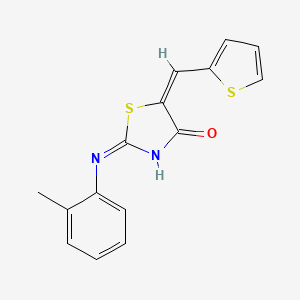
![1-[4-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2941042.png)
